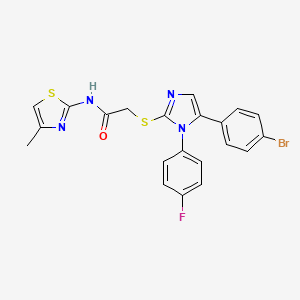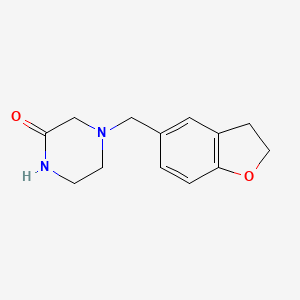
4-((2,3-Dihydrobenzofuran-5-yl)methyl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-((2,3-Dihydrobenzofuran-5-yl)methyl)piperazin-2-one” is a derivative of benzofuran . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a topic of interest in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
A study highlighted the synthesis of novel compounds involving piperazine derivatives, focusing on their antimicrobial activities. The research demonstrated that some newly synthesized compounds exhibited good to moderate activities against various microorganisms. This indicates the potential application of 4-((2,3-Dihydrobenzofuran-5-yl)methyl)piperazin-2-one derivatives in developing antimicrobial agents (Bektaş et al., 2007).
Pharmacological Evaluation for Antidepressant and Antianxiety Activities
Another research focused on the design, synthesis, and pharmacological evaluation of novel derivatives, including the piperazine scaffold, for antidepressant and antianxiety activities. This work illustrates the therapeutic potential of these compounds in treating psychological disorders by showing significant reductions in immobility times in albino mice and notable antianxiety effects (Kumar et al., 2017).
Molecular Structure and Intermolecular Interactions
Research into the molecular structure and intermolecular interactions of closely related piperazine derivatives revealed insights into their conformations and bonding patterns. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds in various scientific and industrial fields (Mahesha et al., 2019).
Anti-tubercular Activity and Docking Study
A comprehensive study was conducted on the synthesis and evaluation of various piperazine derivatives for their in vitro anti-tubercular activity against Mycobacterium tuberculosis strains. The research identified compounds with promising anti-tubercular properties and non-toxic profiles against mouse macrophage cell lines, suggesting potential applications in tuberculosis treatment (Naidu et al., 2016).
Insecticidal Neolignans from Piper decurrens
Investigation into the insecticidal properties of compounds extracted from Piper decurrens, including those related to the piperazine structure, underscores the potential of such compounds in developing natural insecticides. This research contributes to the field of agricultural chemistry by offering alternatives to synthetic pesticides (Chauret et al., 1996).
Propiedades
IUPAC Name |
4-(2,3-dihydro-1-benzofuran-5-ylmethyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c16-13-9-15(5-4-14-13)8-10-1-2-12-11(7-10)3-6-17-12/h1-2,7H,3-6,8-9H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYAQLMYWRYXOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CN3CCNC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
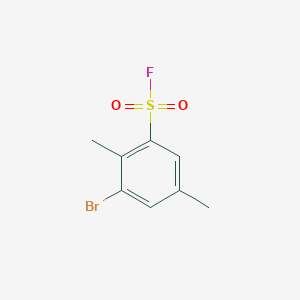
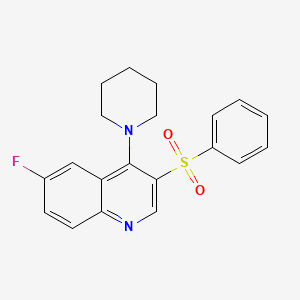

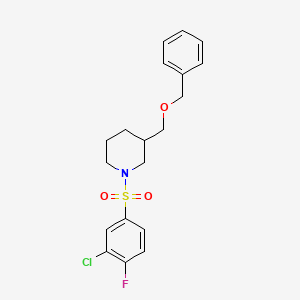
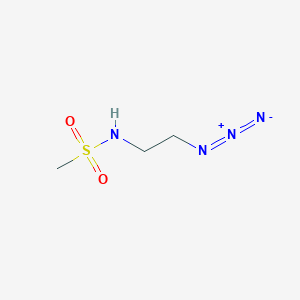
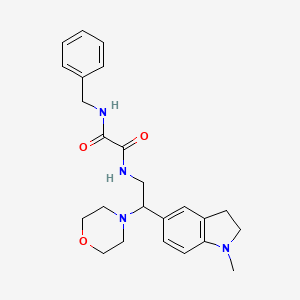
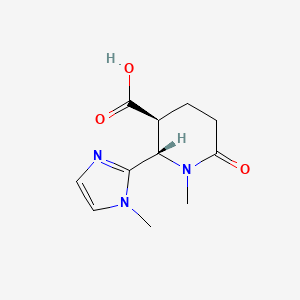
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2608610.png)
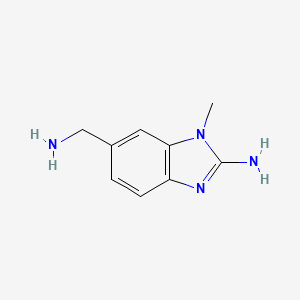

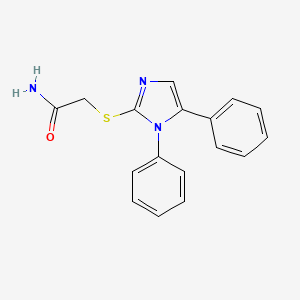

![8-(2-(diethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2608616.png)
